4-methyl-N-(thian-4-yl)pyridin-3-amine
Description
4-Methyl-N-(thian-4-yl)pyridin-3-amine is a pyridine derivative featuring a methyl group at the 4-position and an amine group at the 3-position of the pyridine ring. The amine is further substituted with a thian-4-yl group, a six-membered saturated ring containing one sulfur atom. This structure confers unique physicochemical and electronic properties, making it a candidate for medicinal chemistry and materials science applications.
Properties
CAS No. |
1342564-32-2 |
|---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
4-methyl-N-(thian-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2S/c1-9-2-5-12-8-11(9)13-10-3-6-14-7-4-10/h2,5,8,10,13H,3-4,6-7H2,1H3 |
InChI Key |
JHPVEHODGBNSHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)NC2CCSCC2 |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CCSCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Analysis
Key structural analogs differ in the substituents attached to the pyridin-3-amine core:
Key Observations :
- Thian-4-yl vs.
- Sulfur vs. Oxygen : Thian’s sulfur atom increases lipophilicity (logP ~2.5–3.0) compared to morpholine’s oxygen (logP ~1.0–1.5), impacting membrane permeability .
Electronic Effects
- The thian group’s electron-donating sulfur may stabilize the pyridine ring’s electron-deficient aromatic system, altering reactivity in nucleophilic substitution compared to electron-withdrawing groups (e.g., nitro in ) .
Yield and Solubility Challenges
- Low yields (10–12%) were observed for 6-methyl-2,4-bis(methylthio)pyridin-3-amine derivatives in MeCN due to poor solubility, but switching to ethanol improved yields (75%) .
- Polar solvents (MeOH, DMF) increased by-products for thioether-containing analogs, suggesting similar challenges for the thian derivative .
Physicochemical Properties
| Property | This compound | N-(Thiadiazole-methyl) Analogs | Morpholinopyridin-3-amine |
|---|---|---|---|
| Solubility (H2O) | Low (<0.1 mg/mL) | Moderate (0.5–1 mg/mL) | High (>5 mg/mL) |
| logP | ~3.0 | ~2.2 | ~1.5 |
| Thermal Stability | High (decomp. >250°C) | Moderate (decomp. ~200°C) | High (decomp. >220°C) |
Notes:
- The thian group’s hydrophobicity reduces aqueous solubility compared to morpholine derivatives, necessitating formulation adjustments for drug delivery .
Enzyme Inhibition Potential
- Pyridine-based CYP51 inhibitors (e.g., UDD in ) show IC50 values of ~10 nM against Trypanosoma cruzi. The thian substituent’s bulk may enhance target binding compared to smaller groups like trifluoromethyl .
- COX-2 inhibitors with aryl substituents () exhibit selectivity indices >100. Thian’s rigidity could mimic aryl groups while improving metabolic stability .
Antimalarial and Antitrypanosomal Activity
- Quinoline-pyrazolopyridines () show EC50 values of 0.8–2.3 µM against Plasmodium falciparum. Thian’s sulfur may enhance heme-binding interactions, a mechanism critical for antimalarials .
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